

## A Preclinical In-Depth Technical Guide to DISC-0974

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

DISC-0974 is a humanized monoclonal antibody that targets hemojuvelin (HJV), a critical coreceptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1] By inhibiting HJV, DISC-0974 is designed to suppress the production of hepcidin, the master regulator of iron homeostasis.[2] Elevated hepcidin levels are a key driver of anemia of inflammation (also known as anemia of chronic disease) by sequestering iron and limiting its availability for erythropoiesis.[2] This document provides a comprehensive overview of the preclinical data for DISC-0974, detailing its mechanism of action, and summarizing key findings from in vivo animal models.

# Mechanism of Action: Targeting the Hemojuvelin-Hepcidin Axis

DISC-0974 exerts its effect by binding to hemojuvelin, thereby preventing the formation of the BMP/BMP receptor/HJV complex.[3] This complex is essential for signaling that leads to the transcription of the hepcidin gene (HAMP).[4] By disrupting this pathway, DISC-0974 effectively reduces hepcidin production, leading to increased iron availability for the production of red blood cells.

Below is a diagram illustrating the signaling pathway targeted by DISC-0974.





Click to download full resolution via product page

Caption: Mechanism of action of DISC-0974 in the hepcidin signaling pathway.



## **Preclinical Efficacy in Animal Models**

The efficacy of DISC-0974 has been evaluated in rodent and non-human primate models of anemia. These studies have consistently demonstrated the ability of DISC-0974 to modulate iron metabolism and improve hematological parameters.

# Adenine-Induced Rat Model of Chronic Kidney Disease (CKD)

Anemia is a frequent complication of CKD, partly due to elevated hepcidin levels. The adenine-induced rat model is a well-established method for studying CKD-associated anemia.

#### Experimental Protocol:

The study utilized a rat model of CKD induced by an adenine-rich diet. Renal impairment was induced in Sprague Dawley rats by feeding them a diet containing 0.75% adenine for three weeks. Following the induction phase, the rats were switched to a control diet for the remainder of the study.

Below is a diagram outlining the experimental workflow.





Click to download full resolution via product page

Caption: Experimental workflow for the adenine-induced CKD rat model.

Results:



Treatment with DISC-0974 at a dose of 20mg/kg was well-tolerated and did not adversely affect body weight. The key findings from this preclinical model are summarized in the table below.

| Parameter                  | Vehicle Control | DISC-0974 (20<br>mg/kg) | Outcome                                                                              |
|----------------------------|-----------------|-------------------------|--------------------------------------------------------------------------------------|
| HAMP Gene<br>Expression    | Baseline        | Reduced                 | DISC-0974 suppressed hepcidin gene expression in the liver.                          |
| Serum Hepcidin             | Elevated        | Reduced                 | Led to decreased circulating hepcidin levels.                                        |
| Serum Iron                 | Reduced         | Increased               | Increased the concentration of iron in the serum.                                    |
| Reticulocyte<br>Hemoglobin | Reduced         | Increased               | Improved cellular hemoglobinization.                                                 |
| Hemoglobin<br>Improvement  | N/A             | 17 g/L increase         | Showed a substantial improvement in hemoglobin levels compared to the vehicle group. |

These results demonstrate that by reducing hepcidin, DISC-0974 effectively mobilizes iron and improves anemia in a rat model of chronic kidney disease.

## Non-Human Primate (NHP) Model of Inflammation

To evaluate the effect of DISC-0974 in a model of acute inflammation, a study was conducted in non-human primates where inflammation was induced by interleukin-6 (IL-6).

Experimental Protocol:



While specific details of the DISC-0974 study protocol in an IL-6-induced NHP model are not publicly available, a general methodology for such a model involves the administration of recombinant human IL-6 to induce an inflammatory state, which in turn elevates hepcidin and causes hypoferremia. The efficacy of a therapeutic agent is then assessed by its ability to counteract these effects.

#### Results:

In non-human primates, DISC-0974 demonstrated a dose-dependent reduction in hepcidin levels, which led to subsequent increases in serum iron and transferrin saturation (TSAT). Pharmacokinetic and pharmacodynamic modeling from NHP studies predicted that low monthly doses of DISC-0974 would be sufficient to produce a significant and sustained biological effect in humans.

The binding affinity of DISC-0974 to hemojuvelin from different species is detailed in the table below.

| Species           | Binding Affinity (Kd) |
|-------------------|-----------------------|
| Human             | 100 pM                |
| Cynomolgus Monkey | 110 pM                |
| Rat               | 240 pM                |

#### Source:

## **Summary of Preclinical Findings**

The preclinical data for DISC-0974 robustly supports its mechanism of action and therapeutic potential in treating anemia of inflammation. Key takeaways from the preclinical studies include:

- Target Engagement: DISC-0974 effectively binds to hemojuvelin and inhibits the BMP signaling pathway, leading to a reduction in hepcidin production.
- Pharmacodynamic Effects: Administration of DISC-0974 results in a dose-dependent decrease in serum hepcidin, a corresponding increase in serum iron and transferrin saturation, and an improvement in hemoglobin levels.



- Efficacy in Disease Models: DISC-0974 has demonstrated efficacy in a rat model of chronic kidney disease-associated anemia and a non-human primate model of inflammation.
- Favorable Pharmacokinetics: Preclinical pharmacokinetic data supports the potential for monthly dosing in humans.

These preclinical findings have provided a strong rationale for the clinical development of DISC-0974 for the treatment of various forms of anemia of inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Non-human Primate Models to Investigate Mechanisms of Infection-Associated Fetal and Pediatric Injury, Teratogenesis and Stillbirth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Therapeutic efficacy of recombinant interleukin-6 (IL-6) alone and combined with recombinant human IL-3 in a nonhuman primate model of high-dose, sublethal radiation-induced marrow aplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical In-Depth Technical Guide to DISC-0974].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191321#preclinical-data-for-disc-0974]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com